molecular formula C24H27ClN2O4S B4049421 1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol

1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol

Cat. No.: B4049421
M. Wt: 475.0 g/mol
InChI Key: JQWNFUXFPHPPQV-UHFFFAOYSA-N
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Description

1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol is a structurally complex organic compound featuring:

  • A propan-2-ol backbone, providing a chiral center and hydrogen-bonding capabilities.

This compound is of interest in medicinal chemistry due to its hybrid structure, combining features of naphthalene derivatives (known for receptor binding) and piperazine-based pharmacophores (common in CNS-targeting drugs).

Properties

IUPAC Name

1-(1-chloronaphthalen-2-yl)oxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O4S/c1-18-6-9-21(10-7-18)32(29,30)27-14-12-26(13-15-27)16-20(28)17-31-23-11-8-19-4-2-3-5-22(19)24(23)25/h2-11,20,28H,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWNFUXFPHPPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=C(C4=CC=CC=C4C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Structural Features Differences vs. Target Compound
1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol Tosylpiperazine, propan-2-ol Replaces chloronaphthalene with 3-phenoxyphenoxy group
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol Bromonaphthalene, phenylsulfonylpiperazine Bromine substitution (vs. Cl), phenylsulfonyl (vs. tosyl)
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride Fluorophenylpiperazine, naphthalen-1-yloxy Fluorophenyl (vs. tosylpiperazine), naphthalene positional isomer (1- vs. 2-oxy)
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride 3-Chlorophenylpiperazine, propargyl ether Chlorophenyl (vs. tosylpiperazine), alkyne substituent (vs. naphthalene)

Physicochemical and Pharmacokinetic Properties

Table 2: Key Property Comparisons

Compound LogP (Predicted) Solubility Metabolic Stability Key Influencing Factors
Target Compound ~3.5 (high) Low (hydrophobic naphthalene) Moderate (tosyl reduces CYP450 metabolism) Chloronaphthalene (lipophilicity), tosyl (electron-withdrawing)
Bromonaphthalene Analog ~3.8 (higher) Very low Similar to target Bromine’s larger size increases hydrophobicity
Fluorophenylpiperazine Analog ~2.9 Moderate Lower (fluorophenyl may undergo oxidative metabolism) Fluorine’s electronegativity, naphthalene positional isomer
Propargyl Ether Analog ~2.7 Moderate High (propargyl group resists oxidation) Alkyne’s metabolic stability, chlorophenylpiperazine
  • Metabolic Stability : Tosylpiperazine may slow hepatic metabolism compared to phenylpiperazines, as sulfonyl groups are less prone to oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol

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